molecular formula C12H10O2 B13815142 6-Methoxy-7h-benzocyclohepten-7-one CAS No. 6322-85-6

6-Methoxy-7h-benzocyclohepten-7-one

Cat. No.: B13815142
CAS No.: 6322-85-6
M. Wt: 186.21 g/mol
InChI Key: IHTNPICSPHFGNZ-UHFFFAOYSA-N
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Description

6-Methoxy-7h-benzocyclohepten-7-one is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol It is a derivative of benzocycloheptenone, characterized by a methoxy group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-7h-benzocyclohepten-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of methoxy-substituted benzene derivatives, which undergo cyclization reactions to form the benzocycloheptenone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is scaled up to accommodate higher volumes, with stringent quality control measures to ensure consistency and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7h-benzocyclohepten-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Methoxy-7h-benzocyclohepten-7-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-7h-benzocyclohepten-7-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the benzocycloheptenone core play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylbenzocyclohepten-7-one: Similar structure but with a phenyl group instead of a methoxy group.

    7H-Benzocyclohepten-7-one,6-methyl-: Contains a methyl group at the 6th position instead of a methoxy group.

Uniqueness

6-Methoxy-7h-benzocyclohepten-7-one is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. This functional group can enhance solubility, stability, and interaction with specific molecular targets, making it distinct from its analogs.

Properties

CAS No.

6322-85-6

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

6-methoxybenzo[7]annulen-7-one

InChI

InChI=1S/C12H10O2/c1-14-12-8-10-5-3-2-4-9(10)6-7-11(12)13/h2-8H,1H3

InChI Key

IHTNPICSPHFGNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=CC1=O

Origin of Product

United States

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